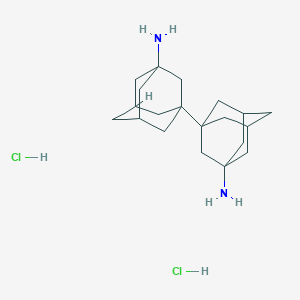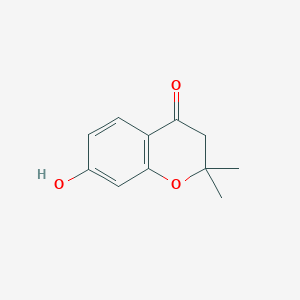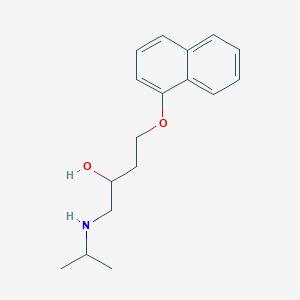
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol, commonly known as Pindolol, is a beta-blocker medication used to treat hypertension and angina. It is also used in the treatment of anxiety disorders, including panic attacks. Pindolol is a non-selective beta-blocker that works by blocking the action of adrenaline and noradrenaline on the heart and blood vessels, thereby reducing blood pressure and heart rate.
Wirkmechanismus
Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, Pindolol reduces heart rate and blood pressure, thereby improving blood flow to the heart and reducing the workload on the heart.
Biochemische Und Physiologische Effekte
Pindolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and cardiac output, which can help to reduce the risk of heart attack and stroke. Pindolol also reduces the oxygen demand of the heart, which can be beneficial in patients with angina. Additionally, Pindolol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
Pindolol has several advantages and limitations for lab experiments. It is a well-studied beta-blocker that has been extensively tested for its efficacy and safety. Pindolol is relatively easy to synthesize and can be obtained in pure form through recrystallization and column chromatography. However, Pindolol has several limitations. It is a non-selective beta-blocker that can cause side effects such as bronchoconstriction, hypoglycemia, and bradycardia. Additionally, Pindolol can interact with other medications, which can lead to adverse effects.
Zukünftige Richtungen
There are several future directions for research on Pindolol. One area of interest is the potential use of Pindolol in the treatment of heart failure. Pindolol has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential therapeutic benefits in humans. Another area of interest is the potential use of Pindolol in the treatment of glaucoma. Pindolol has been shown to reduce intraocular pressure in animal models of glaucoma, and further studies are needed to determine its potential therapeutic benefits in humans. Finally, Pindolol has been studied for its potential use in the treatment of migraine headaches, and further studies are needed to determine its efficacy and safety in this population.
Conclusion:
In conclusion, Pindolol is a well-studied beta-blocker that has several potential therapeutic applications in various medical conditions. Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces heart rate and blood pressure. Pindolol has several advantages and limitations for lab experiments, and further studies are needed to determine its potential therapeutic benefits in various medical conditions.
Synthesemethoden
Pindolol can be synthesized through a multi-step process that involves the reaction of isopropylamine with 1-naphthol, followed by the addition of butyraldehyde and reduction with sodium borohydride. The resulting product is then purified through recrystallization and column chromatography to obtain pure Pindolol.
Wissenschaftliche Forschungsanwendungen
Pindolol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of hypertension, angina, and anxiety disorders. Pindolol has also been studied for its potential use in the treatment of heart failure, migraine headaches, and glaucoma.
Eigenschaften
CAS-Nummer |
19343-28-3 |
|---|---|
Produktname |
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol |
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
4-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-12-15(19)10-11-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3 |
InChI-Schlüssel |
UJUZZFFXOHSSDO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
Synonyme |
1-(Isopropylamino)-4-(1-naphtyloxy)-2-butanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



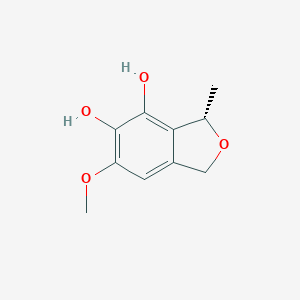
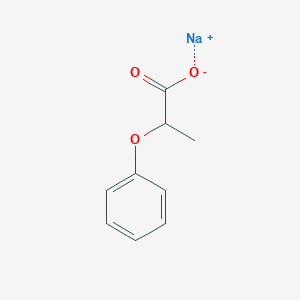
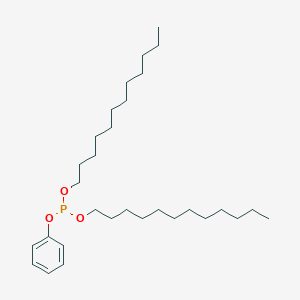
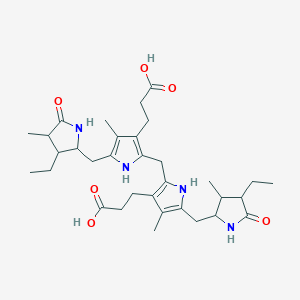
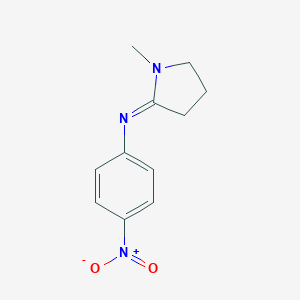
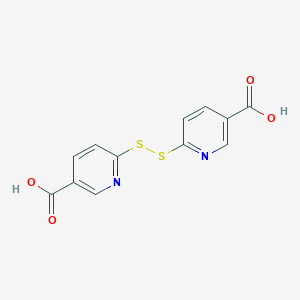
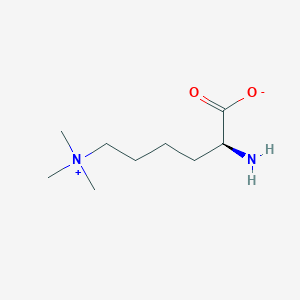
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
